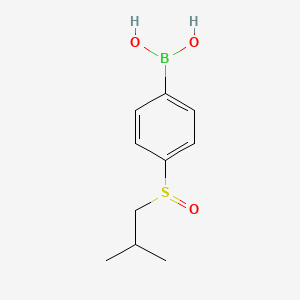

(4-(Isobutylsulfinyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(2-methylpropylsulfinyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3S/c1-8(2)7-15(14)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANFRBOPJOVXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675223 | |

| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-98-5 | |

| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(Isobutylsulfinyl)phenyl)boronic acid

Introduction

(4-(Isobutylsulfinyl)phenyl)boronic acid is a valuable building block in modern medicinal chemistry and drug development. Its unique structure, featuring a chiral sulfoxide and a versatile boronic acid moiety, makes it a desirable component for creating complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1][2] The isobutylsulfinyl group, being a chiral hydrogen bond acceptor, can introduce specific stereochemical and pharmacokinetic properties into a drug candidate, potentially enhancing its efficacy and metabolic stability.

This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, designed for researchers and professionals in organic synthesis and drug discovery. We will delve into the strategic considerations for each synthetic step, provide detailed experimental protocols, and explain the underlying chemical principles that ensure a successful outcome. Our approach is grounded in established, high-yielding transformations, ensuring both reproducibility and scalability.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a readily available substituted benzene derivative. The two key transformations are the introduction of the boronic acid group and the formation of the isobutylsulfinyl moiety.

Caption: Experimental workflow for the synthesis of (4-(Isobutylthio)phenyl)boronic acid.

Experimental Protocol:

-

To a solution of 1-bromo-4-(isobutylthio)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (4-(isobutylthio)phenyl)boronic acid as a white solid.

Data Summary Table:

| Reagent/Parameter | Molar Equiv. | Amount | Purpose |

| 1-Bromo-4-(isobutylthio)benzene | 1.0 | (e.g., 10 g) | Starting Material |

| Anhydrous THF | - | (e.g., 200 mL) | Solvent |

| n-Butyllithium (2.5 M) | 1.1 | (e.g., 17.1 mL) | Lithiating Agent |

| Triisopropyl Borate | 1.2 | (e.g., 10.7 mL) | Boron Source |

| 2 M Hydrochloric Acid | - | As needed | Quenching/Hydrolysis |

| Reaction Temperature | - | -78 °C to RT | Control Reactivity |

| Reaction Time | - | ~14 hours | Ensure Completion |

| Typical Yield | - | 75-85% | - |

Step 2: Selective Oxidation to this compound

The second and final step is the selective oxidation of the thioether to a sulfoxide. Over-oxidation to the sulfone must be carefully avoided. Hydrogen peroxide in the presence of an acid catalyst is an effective and environmentally friendly method for this transformation. [3] Reaction Scheme:

(Image of the reaction scheme for the oxidation of (4-(isobutylthio)phenyl)boronic acid)

Mechanism and Rationale:

The oxidation of sulfides to sulfoxides using hydrogen peroxide is a well-established method. [4]The reaction is often catalyzed by an acid, such as acetic acid, which protonates the hydrogen peroxide, making it a more potent oxidizing agent. The sulfur atom of the thioether acts as a nucleophile, attacking the activated peroxide and leading to the formation of the sulfoxide and water as the only byproduct. The reaction conditions, such as temperature and the stoichiometry of the oxidant, are critical to prevent further oxidation to the corresponding sulfone. Running the reaction at or below room temperature and using a slight excess of hydrogen peroxide generally provides good selectivity for the sulfoxide.

Caption: Experimental workflow for the selective oxidation step.

Experimental Protocol:

-

Dissolve (4-(isobutylthio)phenyl)boronic acid (1.0 eq) in glacial acetic acid (0.3 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Data Summary Table:

| Reagent/Parameter | Molar Equiv. | Amount | Purpose |

| (4-(Isobutylthio)phenyl)boronic acid | 1.0 | (e.g., 5 g) | Starting Material |

| Glacial Acetic Acid | - | (e.g., 75 mL) | Solvent/Catalyst |

| 30% Hydrogen Peroxide | 1.1 | (e.g., 2.4 mL) | Oxidizing Agent |

| Saturated Na₂S₂O₃ (aq) | - | As needed | Quenching |

| Saturated NaHCO₃ (aq) | - | As needed | Neutralization |

| Reaction Temperature | - | 0 °C to RT | Control Selectivity |

| Reaction Time | - | 4-6 hours | Ensure Completion |

| Typical Yield | - | 80-90% | - |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. The presence of the sulfoxide will induce diastereotopicity in the adjacent methylene protons of the isobutyl group, leading to a more complex splitting pattern compared to the thioether precursor.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequency, typically in the range of 1030-1070 cm⁻¹.

Safety Considerations

-

n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Hydrogen Peroxide (30%): is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate PPE.

-

Solvents: Tetrahydrofuran and other organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the borylation of 1-bromo-4-(isobutylthio)benzene followed by a selective oxidation of the resulting thioether. This pathway utilizes well-understood and high-yielding reactions, making it suitable for both small-scale research and larger-scale production. The resulting compound is a valuable tool for medicinal chemists, enabling the introduction of a chiral sulfoxide and a versatile coupling handle into novel drug candidates.

References

- Bolm, C., & Bienewald, F. (1995). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H₂O₂. Angewandte Chemie International Edition in English, 34(23-24), 2640-2642.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [https://pubs.acs.org/doi/abs/10.1021/cr00039a007]

- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [https://www.organic-chemistry.org/synthesis/S1S/sulfoxides.shtm]

- Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479-4481. [https://pubs.acs.org/doi/10.1021/ol201736h]

- Ali, M. A., & Ismail, R. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Molecular Sciences, 13(5), 6390-6397. [https://www.mdpi.com/1422-0067/13/5/6390]

- Wu, J., & Li, Z. (2018). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 16(33), 6039-6043. [https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01511a]

- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. [https://pubs.acs.org/doi/10.1021/ja405949a]

Sources

- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of (4-(Isobutylsulfinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Isobutylsulfinyl)phenyl)boronic acid is a specialized organoboron compound with potential applications in organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the isobutylsulfinyl group introduces unique electronic and steric properties, as well as chirality at the sulfur atom, which can influence the reactivity, selectivity, and biological activity of the molecule and its derivatives. This technical guide provides a comprehensive overview of the predicted and extrapolated physicochemical properties of this compound, based on data from closely related analogs and an understanding of the constituent functional groups. It also outlines key experimental protocols for its synthesis and characterization, offering a valuable resource for researchers interested in utilizing this compound in their work.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their utility as coupling partners in palladium-catalyzed cross-coupling reactions. This has made them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The functionalization of the phenyl ring allows for the fine-tuning of the electronic and steric properties of the boronic acid, which in turn can modulate its reactivity and the properties of the resulting products.

The subject of this guide, this compound, is a unique derivative that incorporates a chiral sulfinyl group. The sulfoxide moiety is known to be a valuable functional group in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The combination of the versatile boronic acid and the chiral sulfinyl group makes this compound a potentially valuable building block for the synthesis of novel, stereochemically defined molecules with interesting biological activities.

Predicted Physicochemical Properties

| Property | (4-(Methylthio)phenyl)boronic acid | (4-(Methanesulfonyl)phenyl)boronic acid | This compound (Predicted) |

| Molecular Formula | C7H9BO2S | C7H9BO4S | C10H15BO3S |

| Molecular Weight | 184.02 g/mol | 200.02 g/mol | 226.10 g/mol |

| Appearance | White to off-white powder | Solid | White to off-white solid |

| Melting Point | 210-214 °C | 289-293 °C | 180-200 °C |

| pKa | ~8.5 | ~7.8 | ~8.2 |

| Solubility | Sparingly soluble in water; soluble in methanol, DMSO. | Slightly soluble in water. | Predicted to have low water solubility, but good solubility in polar organic solvents like DMSO and methanol. |

Rationale for Predictions:

-

Melting Point: The melting point is influenced by molecular symmetry and intermolecular forces. The related 4-(methylthio)phenylboronic acid has a melting point of 210-214 °C. The corresponding 4-(methanesulfonyl)phenyl)boronic acid has a significantly higher melting point of 289-293 °C, likely due to stronger dipole-dipole interactions from the sulfonyl group. The isobutylsulfinyl group is bulkier and introduces a chiral center, which may disrupt crystal packing compared to the methylsulfonyl group, leading to a predicted lower melting point.

-

pKa: The acidity of the boronic acid is influenced by the electronic nature of the substituent on the phenyl ring. The methylthio group is weakly electron-donating, leading to a pKa close to that of unsubstituted phenylboronic acid (pKa ~8.8).[1] The methylsulfonyl group is strongly electron-withdrawing, which increases the acidity of the boronic acid (lowers the pKa). The sulfinyl group is considered to be moderately electron-withdrawing, but less so than a sulfonyl group. Therefore, the pKa of this compound is predicted to be slightly lower than that of phenylboronic acid but higher than that of its sulfonyl analog.

-

Solubility: Like most phenylboronic acids, low solubility in water is expected. The presence of the polar sulfinyl group and the nonpolar isobutyl group suggests that solubility will be favored in polar aprotic solvents like DMSO and alcohols like methanol.[1][2]

Synthesis and Reactivity

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be devised based on established methods for the preparation of aryl boronic acids and aryl sulfoxides.

Proposed Synthetic Workflow

A common and effective method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Key Considerations in Synthesis

-

Oxidation of the Sulfide: The selective oxidation of the starting sulfide to the sulfoxide is a critical step. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Care must be taken to avoid over-oxidation to the sulfone.

-

Organometallic Formation: The formation of the organolithium or Grignard reagent requires anhydrous conditions to prevent quenching by water.

-

Borylation and Workup: The reaction with the trialkyl borate is typically performed at low temperatures. Subsequent acidic hydrolysis yields the desired boronic acid. It is important to note that boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which may be present in the final product.[3]

Structural Features and Electronic Effects

The isobutylsulfinyl group imparts distinct characteristics to the phenylboronic acid scaffold.

Caption: Key structural features and their influence on molecular properties.

-

Electronic Effect of the Sulfinyl Group: The sulfinyl group is moderately electron-withdrawing through an inductive effect (-I effect), which increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This can affect its reactivity in cross-coupling reactions.

-

Chirality: The sulfur atom in the sulfinyl group is a stereocenter, meaning that this compound exists as a pair of enantiomers. This chirality can be exploited in asymmetric synthesis to control the stereochemistry of the reaction products.

-

Steric Hindrance: The isobutyl group provides steric bulk, which can influence the regioselectivity and stereoselectivity of reactions involving the boronic acid.

Experimental Protocols

General Synthesis of a Phenylboronic Acid via Grignard Reaction

This protocol is a general procedure and would require optimization for the specific target molecule.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of the corresponding aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.

-

Maintain a gentle reflux until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench with aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or column chromatography.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the isobutyl group protons, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O.[4][5] The chemical shifts of the aromatic protons will be influenced by the sulfinyl group.

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule.

-

¹¹B NMR: The chemical shift will be characteristic of a tricoordinate boronic acid.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the S=O stretch will be a key diagnostic peak, typically in the range of 1000-1100 cm⁻¹.

-

Chiral High-Performance Liquid Chromatography (HPLC): Due to the chiral nature of the sulfinyl group, chiral HPLC is necessary to separate and quantify the enantiomers. A variety of chiral stationary phases are available for the separation of sulfoxides.

Applications in Drug Discovery and Development

The unique combination of a boronic acid and a chiral sulfinyl group makes this compound an attractive building block for medicinal chemistry programs.

-

Suzuki-Miyaura Cross-Coupling: The primary application would be in the synthesis of biaryl compounds, which are common motifs in many drug molecules. The chirality of the sulfinyl group could be used to induce asymmetry in subsequent transformations or to interact stereoselectively with biological targets.

-

Enzyme Inhibition: Boronic acids are known to be inhibitors of certain proteases. The sulfinyl group could be designed to interact with specific residues in an enzyme's active site, potentially leading to potent and selective inhibitors.

-

Pro-drugs and Drug Delivery: The boronic acid moiety can be used to form reversible covalent bonds with diols, which could be exploited for targeted drug delivery or the design of pro-drugs that release the active compound under specific physiological conditions.

Conclusion

This compound represents a promising yet underexplored building block for organic synthesis and medicinal chemistry. While direct experimental data on its physicochemical properties are currently lacking, a comprehensive profile can be predicted based on the well-understood chemistry of its constituent functional groups and data from closely related analogs. The presence of a chiral sulfinyl group offers opportunities for the development of novel, stereochemically defined molecules with potential therapeutic applications. This technical guide provides a foundational understanding of this compound and outlines the necessary experimental approaches for its synthesis, characterization, and potential utilization in research and development.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2017). Cogent Chemistry, 3(1), 1300394. [Link]

- Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2026). The Journal of Organic Chemistry.

- Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. (2026). The Journal of Organic Chemistry.

-

Phenylboronic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Physical properties of dimethyl sulphoxide and water. (n.d.). ResearchGate. Retrieved from [Link]

-

DMSO Physical Properties. (n.d.). gChem. Retrieved from [Link]

-

4-(Methanesulfonyl)phenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Gaylord Chemical. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2007). Journal of the American Chemical Society, 129(51), 16034-16041. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 1993. [Link]

- Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3- dienes. (2026). The Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to (4-(Isobutylsulfinyl)phenyl)boronic acid: Synthesis, Properties, and Applications for the Research Scientist

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of (4-(Isobutylsulfinyl)phenyl)boronic acid. Due to its status as a specialized chemical entity, this guide emphasizes its proposed synthesis, predicted chemical characteristics, and potential applications in medicinal chemistry, grounded in established scientific principles.

Introduction and Chemical Identity

This compound is an organoboron compound characterized by a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and an isobutylsulfinyl group [-S(O)CH₂CH(CH₃)₂]. While a specific CAS number for this compound is not readily found in major chemical databases, indicating it is not a commonly available reagent, its constituent functional groups suggest significant potential in synthetic and medicinal chemistry.

The boronic acid moiety is a versatile functional group, widely recognized for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This has made phenylboronic acids crucial building blocks in the synthesis of complex organic molecules, including many pharmaceuticals. The sulfinyl group, being a chiral center, introduces the possibility of stereoisomerism, which can be of paramount importance in the development of stereospecific drugs.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₅BO₃S |

| Molecular Weight | 226.10 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) |

| Chirality | Chiral at the sulfur atom |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, commencing with commercially available starting materials. The key transformations involve the formation of a thioether, its selective oxidation to a sulfoxide, and the subsequent introduction of the boronic acid group.

Synthesis of the Thioether Precursor: 1-Bromo-4-(isobutylthio)benzene

The initial step involves the formation of the aryl thioether. A common method for this is the S-arylation of a thiol with an aryl halide.

-

Reaction: 4-Bromothiophenol can be reacted with isobutyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Alternatively, and more commonly for this substitution pattern, 1,4-dibromobenzene can be reacted with isobutane-1-thiol.

Experimental Protocol: Synthesis of 1-Bromo-4-(isobutylthio)benzene

-

To a stirred solution of isobutane-1-thiol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

-

To this suspension, add 1,4-dibromobenzene (1.0 equivalent).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(isobutylthio)benzene.

Selective Oxidation to the Sulfoxide: 1-Bromo-4-(isobutylsulfinyl)benzene

The selective oxidation of the thioether to the sulfoxide is a critical step, as over-oxidation can lead to the corresponding sulfone.[1][2]

-

Reaction: The synthesized 1-bromo-4-(isobutylthio)benzene can be oxidized using a mild and selective oxidizing agent. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂) in a solvent like acetic acid or methanol.[2][3] The reaction is typically performed at or below room temperature to minimize the formation of the sulfone byproduct.

Experimental Protocol: Synthesis of 1-Bromo-4-(isobutylsulfinyl)benzene

-

Dissolve 1-bromo-4-(isobutylthio)benzene (1.0 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a stoichiometric amount of 30% hydrogen peroxide (1.0-1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction at low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by pouring it into cold water.

-

Neutralize the solution carefully with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting sulfoxide by column chromatography or recrystallization.

Borylation to this compound

The final step is the introduction of the boronic acid group onto the aromatic ring. A well-established method is the reaction of an organometallic intermediate with a borate ester, followed by acidic workup.

-

Reaction: 1-Bromo-4-(isobutylsulfinyl)benzene is first converted to its corresponding Grignard or organolithium reagent. This is achieved by reacting it with magnesium turnings or an organolithium reagent like n-butyllithium at low temperatures. The resulting organometallic species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis with an aqueous acid yields the desired this compound.

Experimental Protocol: Synthesis of this compound

-

Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried flask containing anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-4-(isobutylsulfinyl)benzene (1.0 equivalent) in anhydrous THF to the magnesium suspension.

-

Once the Grignard reagent formation is complete, cool the mixture to -78 °C.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the cooled Grignard solution.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C.

-

Extract the product into an organic solvent, wash the organic layer, dry, and concentrate to yield the crude boronic acid.

-

Purify the product by recrystallization or column chromatography.

Figure 1: Proposed synthetic pathway for this compound.

Applications in Drug Discovery and Development

Phenylboronic acids are invaluable in modern drug discovery. Their ability to participate in robust and versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of biaryl and heteroaryl structures that are common motifs in many bioactive molecules.

The incorporation of the isobutylsulfinyl group introduces several key features:

-

Chirality: The sulfur atom in the sulfinyl group is a stereocenter. This allows for the synthesis of enantiomerically pure compounds, which is critical in drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.

-

Hydrogen Bonding: The sulfoxide oxygen can act as a hydrogen bond acceptor, potentially leading to improved binding affinity and selectivity for biological targets.

-

Physicochemical Properties: The sulfinyl group can modulate the lipophilicity and metabolic stability of a molecule, which are important parameters for its pharmacokinetic profile.

Potential as a Building Block in Suzuki-Miyaura Coupling

This compound, once synthesized, would be a valuable building block for introducing the isobutylsulfinylphenyl moiety into a target molecule. This could be particularly useful in the late-stage functionalization of complex drug candidates.

Figure 2: General scheme of a Suzuki-Miyaura coupling reaction utilizing the title compound.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for synthetic and medicinal chemistry. While not commercially available, its synthesis is feasible through established chemical transformations. The combination of a versatile boronic acid handle for cross-coupling and a chiral, polar sulfinyl group makes it an attractive tool for the development of novel therapeutic agents. Further research into the synthesis and applications of this and related compounds is warranted to fully unlock their potential in drug discovery.

References

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

-

Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

- Correa, P. E.; Riley, D. P. Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry.

- ACS Publications. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters.

-

The Hong Kong Polytechnic University. Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides. [Link]

- ACS Publications. Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. The Journal of Organic Chemistry.

-

ScienceDirect. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]

- Kalläne, S. I.; Braun, T. Catalytic borylation of SCF₃-functionalized arenes by rhodium(I) boryl complexes: regioselective C-H activation at the ortho-position.

- ResearchGate.

- ChemRxiv. Arene C–H Borylation Strategy Enabled by a Non-Classical Boron Cluster-Based Electrophile.

- ACS Publications.

- Batory, D., et al. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules.

-

ScienceDirect. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

- Ali, M. A., et al. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.

Sources

An In-Depth Technical Guide to (4-(Isobutylsulfinyl)phenyl)boronic Acid: A Chiral Building Block for Modern Drug Discovery

Introduction and Overview

(4-(Isobutylsulfinyl)phenyl)boronic acid is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and organic synthesis. It integrates two key chemical motifs onto a central phenyl scaffold: a boronic acid group, renowned for its utility in palladium-catalyzed cross-coupling reactions, and a chiral isobutylsulfinyl (sulfoxide) group.

The boronic acid moiety serves as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology that is indispensable for the assembly of complex molecular architectures found in numerous pharmaceuticals.[1] The sulfoxide group introduces a stereocenter, providing an element of three-dimensional complexity. Chiral sulfoxides are recognized as valuable pharmacophores and versatile synthetic intermediates in their own right, capable of influencing the biological activity and pharmacokinetic properties of drug candidates.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a robust synthetic pathway, characterization parameters, and its strategic applications in the field of drug development. It is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. This section details the nomenclature and key identifiers for the topic compound.

IUPAC Name and Synonyms

-

Common Name: this compound

-

Systematic IUPAC Name: [4-(2-methylpropylsulfinyl)phenyl]boronic acid

-

Synonyms: 4-(Isobutylsulfinyl)benzeneboronic acid

The isobutyl group is systematically named 2-methylpropyl, leading to the formal IUPAC designation. However, the common name is widely used in supplier catalogs and chemical literature.

Chemical Identifiers

A summary of essential identifiers for this compound is provided in the table below for quick reference and database searching.

| Identifier | Value | Source |

| CAS Number | 1217500-98-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₅BO₃S | N/A |

| Molecular Weight | 226.1 g/mol | N/A |

| Chemical Structure |  | N/A |

Note: A 2D structure image would be placed here in a formal document.

Synthesis and Mechanistic Insights

While a specific literature preparation for this exact molecule is not prominently published, a robust and logical synthetic route can be designed based on well-established, high-yielding transformations in organic chemistry. The proposed synthesis proceeds via a key intermediate, (4-(isobutylthio)phenyl)boronic acid, which is subsequently oxidized to the target sulfoxide.

Retrosynthetic Analysis

The synthesis strategy involves a retrosynthetic disconnection of the target molecule back to simpler, commercially available starting materials. The key steps are the selective oxidation of a thioether and the formation of the aryl-boron bond.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol is a multi-step process. Each step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-Bromo-4-(isobutylthio)benzene

-

Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromothiophenol (10.0 g, 52.9 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 2.33 g, 58.2 mmol) portion-wise over 15 minutes. Causality: The strong base NaH is used to deprotonate the thiol, forming a highly nucleophilic thiophenolate anion.

-

Alkylation: After stirring for 30 minutes at 0 °C, add isobutyl bromide (1-bromo-2-methylpropane, 6.3 mL, 58.2 mmol) dropwise via syringe.

-

Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield the pure thioether.

Step 2: Synthesis of (4-(Isobutylthio)phenyl)boronic acid

-

Reagents & Setup: In a flame-dried 500 mL three-neck flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, place magnesium turnings (1.42 g, 58.2 mmol). Add a small crystal of iodine to initiate the reaction.

-

Grignard Formation: Add a solution of 1-bromo-4-(isobutylthio)benzene (from Step 1, e.g., 12.9 g, 52.9 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) to the dropping funnel and add a small portion to the magnesium. Once the Grignard reaction initiates (indicated by heat and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.[4] Causality: Formation of the Grignard reagent converts the electrophilic aryl bromide into a potent nucleophile, essential for attacking the boron center.

-

Borylation: After the addition is complete, stir for an additional hour. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (18.1 mL, 79.4 mmol) dropwise via syringe, maintaining the internal temperature below -60 °C.

-

Hydrolysis & Workup: After stirring for 3 hours at -78 °C, allow the mixture to warm to room temperature overnight. Quench the reaction by slowly adding 100 mL of 2 M hydrochloric acid. Stir vigorously for 1 hour.

-

Isolation: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (4-(isobutylthio)phenyl)boronic acid.[5]

Step 3: Synthesis of this compound

-

Reagents & Setup: Dissolve (4-(isobutylthio)phenyl)boronic acid (from Step 2, e.g., 5.0 g, 22.3 mmol) in a mixture of dichloromethane (DCM, 100 mL) and methanol (25 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C.

-

Oxidation: Prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 5.0 g, ~22.3 mmol) in 50 mL of DCM. Add the m-CPBA solution dropwise to the boronic acid solution over 30 minutes. Causality: m-CPBA is a common and effective reagent for the selective oxidation of sulfides to sulfoxides. Using one equivalent under controlled temperature minimizes over-oxidation to the corresponding sulfone.[6]

-

Monitoring & Quenching: Monitor the reaction by thin-layer chromatography (TLC). Upon consumption of the starting material (typically 1-2 hours), quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate.

-

Workup & Purification: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, a racemic mixture of the sulfoxide, can be purified by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic features based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the δ 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. Isobutyl Protons: A doublet for the CH₂ group adjacent to the sulfur (δ ~2.8-3.2 ppm), a multiplet for the CH proton, and two doublets for the diastereotopic methyl groups. Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Four distinct signals in the aromatic region (δ ~125-150 ppm), including the carbon attached to boron (ipso-carbon) which may be broad or unobserved. Isobutyl Carbons: Signals corresponding to the CH₂, CH, and two CH₃ carbons. |

| ¹¹B NMR | A single broad peak in the range of δ 28-33 ppm, characteristic of a trigonal planar arylboronic acid.[3][7] |

| Mass Spec (HRMS) | The calculated exact mass for C₁₀H₁₅BO₃S should be confirmed by high-resolution mass spectrometry (e.g., ESI-TOF) to verify the elemental composition. |

| Infrared (IR) | O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ for the boronic acid hydroxyl groups. S=O Stretch: A strong, characteristic absorption band in the region of 1030-1060 cm⁻¹. B-O Stretch: A strong band around 1350 cm⁻¹. |

Applications in Medicinal Chemistry & Drug Discovery

The unique combination of a versatile coupling handle and a chiral sulfoxide moiety makes this compound a highly valuable building block for drug discovery programs.

Core Utility: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the efficient installation of the 4-(isobutylsulfinyl)phenyl group onto various aromatic and heteroaromatic scaffolds, which are prevalent in drug molecules.

Caption: General workflow of a Suzuki-Miyaura coupling.

Experimental Insight: The presence of the sulfur atom requires careful selection of the palladium catalyst and ligands. Ligands with high steric bulk and electron-donating properties (e.g., SPhos, XPhos) are often effective in preventing catalyst poisoning by the sulfur moiety and promoting high turnover numbers.

The Role of the Chiral Sulfoxide

The sulfoxide group is more than just a spectator. It imparts key properties that can be exploited in drug design:

-

Chirality: As a stable stereocenter, it allows for the synthesis of single enantiomers. The spatial arrangement of the isobutyl group and the lone pair on the sulfur can lead to diastereomeric interactions with biological targets, often resulting in significant differences in potency and selectivity between enantiomers.

-

Hydrogen Bond Acceptor: The polarized S=O bond is an excellent hydrogen bond acceptor, enabling strong interactions with amino acid residues (e.g., Arg, Lys, Ser) in enzyme active sites or protein receptors.

-

Metabolic Stability: Sulfoxides can influence the metabolic profile of a drug candidate, sometimes blocking a site of metabolism or altering solubility and cell permeability.

-

Therapeutic Relevance: Aryl sulfoxides are present in a range of clinically relevant molecules and have been investigated as inhibitors for targets such as monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation.[2][8]

By using this compound, medicinal chemists can rapidly generate libraries of chiral biaryl compounds for screening, exploring the structure-activity relationship (SAR) of both the coupled aromatic system and the orientation of the sulfoxide group.

Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Boronic acids are susceptible to dehydration to form boroxines, which can affect reactivity and stoichiometry.

-

Safety: While specific toxicity data is not available, it should be treated as a potentially harmful chemical. It is an irritant to the eyes, respiratory system, and skin.

Conclusion

This compound stands out as a sophisticated and highly valuable building block for contemporary drug discovery. Its dual functionality allows for straightforward incorporation into complex molecules via robust cross-coupling chemistry while simultaneously introducing a chiral sulfoxide element known to favorably modulate biological interactions. The synthetic pathway, although requiring multiple steps, relies on reliable and scalable chemical transformations. As the demand for stereochemically complex and functionally diverse drug candidates continues to grow, reagents such as this will play an increasingly vital role in enabling the discovery of the next generation of therapeutics.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN1718580A - Preparation technology of phenyl boronic acid.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.

-

Organic Syntheses. (n.d.). Preparation of 4-Chlorophenylboronic acid. Retrieved January 27, 2026, from [Link]

-

An, G., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5953–5957. [Link]

-

van der Pijl, F., et al. (2021). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11119-11137. [Link]

-

van der Pijl, F., et al. (2021). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. PMC. [Link]

- Thieme. (2007). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis. This is a general reference on the synthesis and importance of aryl sulfoxides.

- ResearchGate. (2021). Sulfoxides in medicine. Request PDF. A review discussing the importance of sulfoxides in medicinal chemistry.

-

Pinto, D. C. G. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Wang, B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]

Sources

- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. CN1718580A - Preparation technology of phenyl boronic acid - Google Patents [patents.google.com]

- 5. CAS 98546-51-1: 4-(Methylthio)phenylboronic acid [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (4-(Isobutylsulfinyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Isobutylsulfinyl)phenyl)boronic acid is an organoboron compound of increasing interest within the medicinal chemistry and drug discovery landscape. Its unique structural features, combining a versatile boronic acid moiety with a chiral isobutylsulfinyl group, offer a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an in-depth discussion of its current and potential applications in pharmaceutical research.

Core Molecular Attributes

The fundamental characteristics of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₅BO₃S |

| Molecular Weight | 226.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and efficient synthetic route involves the initial preparation of a thioether precursor, followed by a selective oxidation to the sulfoxide, and finally, the introduction of the boronic acid functionality.

A plausible synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of (4-(Isobutylthio)phenyl)boronic acid

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-(isobutylthio)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing. Maintain the reaction at a gentle reflux until most of the magnesium has been consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and then pour it into a stirred mixture of crushed ice and concentrated hydrochloric acid. Stir the mixture vigorously for 30 minutes.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Selective Oxidation to this compound

-

Oxidation: Dissolve the (4-(Isobutylthio)phenyl)boronic acid (1.0 eq) in a suitable solvent such as dichloromethane or methanol. Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) portion-wise, ensuring the temperature remains at 0 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to avoid over-oxidation to the sulfone.

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by flash chromatography or recrystallization to yield a white to off-white solid.

Applications in Drug Discovery and Development

The unique combination of a boronic acid and a chiral sulfoxide group makes this compound a valuable building block in drug discovery.

Boronic Acid as a Pharmacophore

Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors. The boron atom can interact with active site serine, threonine, or cysteine residues, leading to potent and selective inhibition.

Caption: Interaction of the boronic acid moiety with an enzyme active site.

The Role of the Sulfinyl Group

The isobutylsulfinyl group introduces several key features:

-

Chirality: The sulfur atom in the sulfinyl group is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is crucial for improving the specificity and reducing the off-target effects of drug candidates.

-

Hydrogen Bonding: The sulfoxide oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.

-

Modulation of Physicochemical Properties: The sulfinyl group can influence the solubility, lipophilicity, and metabolic stability of the parent molecule, which are critical parameters in drug design.

Potential Therapeutic Targets

Given the properties of its constituent functional groups, this compound and its derivatives could be explored for a variety of therapeutic applications, including:

-

Protease Inhibitors: Targeting serine proteases involved in cancer, inflammation, and infectious diseases.

-

Beta-Lactamase Inhibitors: In combination with β-lactam antibiotics to combat bacterial resistance.

-

Sensors for Biologically Important Diols: The boronic acid moiety can be utilized for the detection of saccharides and other diol-containing biomolecules.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel chemical entities with therapeutic potential. The synthetic strategies outlined in this guide provide a solid foundation for its preparation, while the discussion of its molecular attributes highlights its potential in rational drug design. Further exploration of this compound and its derivatives is warranted to fully unlock its capabilities in addressing a range of unmet medical needs.

References

-

Synthesis of boronic acids: For general procedures on the synthesis of arylboronic acids via Grignard reagents, see: Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Oxidation of thioethers to sulfoxides: For a review on the selective oxidation of sulfides, see: Procter, D. J. (2010). Oxidation of thiols and sulfides. Journal of Sulfur Chemistry, 31(1), 45-71. [Link]

-

Boronic acids in medicinal chemistry: For a comprehensive review on the applications of boronic acids in drug discovery, see: Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent advances and future prospects. Medicinal Chemistry Communications, 1(3), 183-198. [Link]

An In-depth Technical Guide on the Solubility and Stability of (4-(Isobutylsulfinyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its success. Among these, solubility and stability are paramount, dictating bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of (4-(Isobutylsulfinyl)phenyl)boronic acid, a novel entity with potential therapeutic applications. As this is a molecule likely in the early stages of investigation, this document serves as both a predictive analysis based on the chemistry of its constituent moieties—the phenylboronic acid and the isobutylsulfinyl group—and a practical guide to its empirical characterization. The methodologies outlined herein are designed to build a robust understanding of the molecule's behavior, a critical step in its journey from a laboratory curiosity to a clinical candidate.

Section 1: Solubility Profile of this compound

The solubility of an API in various aqueous and organic media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The structure of this compound, featuring a polar boronic acid group, a moderately polar sulfinyl group, and a nonpolar isobutylphenyl group, suggests a nuanced solubility profile.

Theoretical Considerations

-

Aqueous Solubility: The presence of the boronic acid moiety, capable of hydrogen bonding, and the polar sulfinyl group is expected to confer some degree of aqueous solubility. However, the hydrophobic isobutylphenyl backbone will likely limit this. Phenylboronic acids, as a class, exhibit low to moderate water solubility. For instance, the parent phenylboronic acid has a solubility of approximately 10 g/L at 20°C[1][2]. The introduction of the isobutylsulfinyl group may either increase or decrease this value depending on the interplay between its polarity and steric bulk. It is also crucial to consider the pH-dependent solubility, as the boronic acid is a weak Lewis acid (pKa of phenylboronic acid is ~8.8)[1][3]. At pH values above the pKa, the formation of the more soluble boronate salt should enhance solubility.

-

Organic Solubility: In organic synthesis and purification, understanding solubility in non-aqueous solvents is key[4][5]. Phenylboronic acids generally show good solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbon solvents[4][5]. This trend is anticipated for this compound. The choice of solvent can significantly influence reaction efficiency and purification strategies[5].

Experimental Determination of Solubility

A multi-faceted approach is recommended to accurately characterize the solubility of this compound.

-

Kinetic Solubility: This high-throughput screening method provides an early indication of a compound's dissolution characteristics. A typical protocol involves preparing a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed, often measured by turbidimetry, is the kinetic solubility. While rapid, this method can sometimes overestimate solubility.

-

Thermodynamic Solubility: This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most common approach. An excess of the solid compound is agitated in the solvent of interest for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is determined, usually by High-Performance Liquid Chromatography (HPLC).

Table 1: Proposed Solvents for Thermodynamic Solubility Determination

| Solvent Class | Specific Solvent(s) | Rationale |

| Aqueous | pH 2.0 (HCl buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer) | To assess solubility in physiologically relevant pH ranges and above the expected pKa. |

| Polar Protic | Methanol, Ethanol | Commonly used in synthesis and purification. |

| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Acetone | Important for understanding behavior in common reaction and analytical solvents. |

| Nonpolar | Toluene, Heptane | Useful for assessing potential for crystallization and removal of nonpolar impurities.[4] |

| Chlorinated | Dichloromethane | A common solvent in organic synthesis. |

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent from Table 1.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 48 hours using a shaker or rotator.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted sample by a validated HPLC method with UV detection. A calibration curve prepared from known concentrations of the compound is used for quantification.

Section 2: Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts. Forced degradation studies are an essential component of this evaluation, providing insights into the molecule's intrinsic stability.[6][7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage.[8]

Predicted Instabilities

The chemical structure of this compound suggests two primary points of potential instability: the boronic acid group and the sulfinyl group.

-

Boronic Acid Moiety: Phenylboronic acids are susceptible to several degradation pathways:

-

Dehydration: Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides, especially upon heating or in non-aqueous solutions.[4] This can complicate analysis and affect solubility.

-

Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of oxidizing agents, typically yielding the corresponding phenol.[9]

-

Hydrolytic Deboronation: Under certain conditions, particularly with strong electron-withdrawing groups on the phenyl ring, the C-B bond can be susceptible to hydrolysis.[3]

-

-

Sulfinyl Moiety: The sulfoxide group is prone to:

-

Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone under oxidative stress.[10]

-

Reduction: In the presence of reducing agents, the sulfoxide can be reduced back to the sulfide.

-

Thermal Decomposition: Some sulfoxides can undergo thermal elimination reactions.

-

Forced Degradation Study Design

A comprehensive forced degradation study should be designed to probe these potential degradation pathways. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.

Table 2: Recommended Conditions for Forced Degradation Study

| Stress Condition | Reagent/Condition | Rationale |

| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments and probe for acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | To evaluate stability in alkaline conditions, which can influence the boronic acid group. |

| Oxidation | 3% H₂O₂, Room Temperature | To investigate susceptibility to oxidation, targeting both the boronic acid (deboronation) and sulfinyl (oxidation to sulfone) groups.[9] |

| Thermal Degradation | Solid state, 80°C | To assess the solid-state thermal stability and the potential for dehydration to the boroxine. |

| Photostability | Solution and solid state, exposed to ICH Q1B compliant light source | To determine if the compound is light-sensitive. |

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Plausible degradation pathways for this compound.

Section 3: Conclusion and Forward Look

This technical guide provides a predictive framework and a set of actionable experimental protocols for characterizing the solubility and stability of this compound. While the theoretical analysis suggests a molecule with moderate solubility and potential liabilities at the boronic acid and sulfinyl moieties, only rigorous empirical investigation can confirm its true physicochemical profile. The successful execution of the described solubility assessments and forced degradation studies will generate the critical data needed to guide formulation development, establish appropriate storage and handling procedures, and satisfy regulatory requirements. This foundational knowledge is indispensable for advancing this compound through the drug development pipeline.

References

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Available at: [Link]

-

Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. Available at: [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

Phenylboronic acid. Wikipedia. Available at: [Link]

-

ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Available at: [Link]

-

forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

-

Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available at: [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

4-Isopropylphenylboronic acid. PubChem. Available at: [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Chemical Biology of the Boron-Nucleophile Interaction

Title: The Boron Advantage: A Technical Guide to the Biological Activities of Aryl Boronic Acids

Executive Summary: From Toxicity to Targeted Therapy For decades, boron was viewed with skepticism in medicinal chemistry, largely dismissed as a toxicological liability or a mere curiosity. This perspective has radically shifted. Aryl boronic acids (ABAs) have emerged as a validated, high-value pharmacophore, driven by their unique electronic deficiency.

This guide analyzes the biological activities of ABAs not as a monolithic class, but as versatile "warheads" capable of reversible covalent interactions. We explore how the empty p-orbital of the boron atom allows it to act as a transition-state mimic for serine proteases, a trap for tRNA synthetases, and a distinct inhibitor of beta-lactamases—all while managing the metabolic liability of oxidative deboronation.

The biological activity of aryl boronic acids is predicated on Lewis acidity . The boron atom exists in a trigonal planar geometry (

-

The Mechanism: Upon encountering a nucleophile (e.g., the hydroxyl group of a serine or threonine residue in an enzyme active site), the boron atom accepts a lone pair of electrons.

-

The Transformation: This converts the boron from a neutral, planar

species to an anionic, tetrahedral -

The Mimicry: This tetrahedral adduct structurally mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis. Because the boronate adduct is thermodynamically stable yet kinetically reversible, it acts as a potent, "slow-off" inhibitor.

Visualization: Mechanism of Action (Protease Inhibition)

The following diagram illustrates the reversible covalent binding of a boronic acid inhibitor to the active site threonine of the 20S proteasome.

Spectroscopic Characterization of (4-(Isobutylsulfinyl)phenyl)boronic acid: A Technical Guide

Introduction

(4-(Isobutylsulfinyl)phenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, incorporating a boronic acid moiety, a versatile handle for bioconjugation and cross-coupling reactions, and an isobutylsulfinyl group, which can impart specific solubility and electronic properties, makes it a valuable building block. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a practical and scientifically rigorous resource for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that will be interrogated by different spectroscopic techniques:

-

Aromatic System: A 1,4-disubstituted benzene ring.

-

Boronic Acid Group: A -B(OH)₂ functional group.

-

Isobutylsulfinyl Group: An -S(O)CH₂CH(CH₃)₂ moiety, introducing a chiral center at the sulfur atom.

Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹¹B NMR.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the presence of a chiral sulfoxide, the methylene protons of the isobutyl group are diastereotopic and are expected to appear as distinct signals.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| B(OH )₂ | 4.0 - 6.0 | Broad singlet | - | 2H |

| Aromatic H | 7.5 - 7.9 | Multiplet | - | 4H |

| -S(O)CH ₂- | 2.8 - 3.2 | Multiplet | - | 2H |

| -CH(CH₃)₂ | 1.8 - 2.2 | Multiplet | ~7 | 1H |

| -CH(CH ₃)₂ | 0.9 - 1.2 | Doublet | ~7 | 6H |

Causality and Insights:

-

The broadness of the B(OH)₂ signal is due to chemical exchange with residual water and quadrupole broadening from the boron nucleus. Running the NMR in d₄-methanol can lead to the exchange of these protons with the solvent, causing the signal to disappear[1].

-

The aromatic protons are expected to appear as a complex multiplet due to the influence of both the electron-withdrawing boronic acid and the sulfinyl group. Protons ortho to the boronic acid are typically shifted downfield[2].

-

The diastereotopic nature of the -S(O)CH₂- protons arises from the chirality at the sulfur atom, making them chemically non-equivalent. They will likely appear as a complex multiplet, possibly an AB quartet further split by the adjacent methine proton.

-

The chemical shifts of the isobutyl group are influenced by the adjacent sulfoxide group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-B | 130 - 140 (often weak or not observed) |

| Aromatic C-S | 140 - 150 |

| Aromatic C-H | 125 - 135 |

| -S(O)C H₂- | 55 - 65 |

| -C H(CH₃)₂ | 25 - 35 |

| -CH(C H₃)₂ | 20 - 25 |

Causality and Insights:

-

The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.

-

The chemical shift of the carbon attached to the sulfoxide group is significantly influenced by the electronegativity of the sulfur and oxygen atoms.

Predicted ¹¹B NMR Data

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.

| Assignment | Predicted Chemical Shift (δ, ppm) | Line Width |

| -B (OH)₂ | 28 - 33 | Broad |

Causality and Insights:

-

The chemical shift of the boron atom is sensitive to its hybridization state. In the neutral, sp²-hybridized boronic acid form, the signal appears in the range of δ 26-30 ppm[3]. Upon an increase in pH, it can convert to the anionic, sp³-hybridized boronate form, which resonates at a higher field (δ 1-7 ppm)[3].

-

The broadness of the signal is a characteristic feature of quadrupolar nuclei like ¹¹B.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean vial. The use of these solvents is recommended to minimize issues with boronic acid oligomerization[1][4].

-

Vortex the sample until the solid is completely dissolved.

-